![molecular formula C12H13ClN4 B1465800 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 1111849-74-1](/img/structure/B1465800.png)
6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine
Overview
Description
“6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Scientific Research Applications
Drug Design and Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry. Its pyrimidine core is a common motif in drug design, often associated with a wide range of pharmacological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial for developing new medications for diseases like fibrosis, where pathological scar tissue forms in organs.
Crystallography and Structural Analysis
The crystal structure of related compounds, such as N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been determined, providing insights into the molecular geometry and electronic structure . Such analyses are essential for understanding the compound’s interactions at the atomic level, which is beneficial for material science and nanotechnology applications.
Biological Activity Profiling
Compounds with the pyrimidine moiety are known to exhibit diverse biological activities. They have been reported as antimicrobial, antiviral, antitumor, and antifibrotic agents . Research into these activities can lead to the discovery of new therapeutic agents for various diseases.
Synthetic Chemistry
The compound serves as a precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity allows for chemodivergent synthesis routes, leading to the creation of novel molecules with potential applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The result of the action of 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a decrease in cellular ATP production due to the inhibition of mitochondrial complex I . This can lead to a slowdown in cellular processes and potentially cell death, depending on the extent of the inhibition .
Future Directions
The future directions of “6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their fungicidal activity, given their promising results in controlling corn rust . Additionally, due to their excellent biological activity, pyrimidinamine derivatives have been a hot topic in the pesticide field for many years , suggesting ongoing interest and research in this area.
properties
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-5-10-4-2-3-6-14-10/h2-4,6,8H,5,7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYOIJDIQNSWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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